molecular formula C22H41N3O8S B7949566 Biotin-PEG6-OH

Biotin-PEG6-OH

Cat. No.: B7949566
M. Wt: 507.6 g/mol
InChI Key: UWCUGLZFTQXZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG6-OH can be synthesized through a series of chemical reactions involving the attachment of biotin to a PEG chain. The process typically involves the activation of biotin with a suitable reagent, followed by its conjugation to PEG6. Common reagents used in this process include N-hydroxysuccinimide (NHS) esters, which react with primary amine groups to form stable amide bonds .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous purification steps such as chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG6-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is this compound itself, which can be further modified or used in various applications .

Scientific Research Applications

Biotin-PEG6-OH has a wide range of applications in scientific research, including:

Mechanism of Action

Biotin-PEG6-OH exerts its effects primarily through the biotin moiety, which binds strongly to avidin and streptavidin. This binding facilitates the immobilization, detection, and purification of biotinylated molecules. The PEG spacer enhances the solubility and reduces steric hindrance, allowing for more efficient interactions .

Comparison with Similar Compounds

Similar Compounds

  • Biotin-PEG2-OH
  • Biotin-PEG4-OH
  • Biotin-PEG8-OH
  • Biotin-PEG12-OH

Uniqueness

Biotin-PEG6-OH is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and flexibility. This makes it particularly useful in applications where longer or shorter PEG spacers may not be as effective .

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41N3O8S/c26-6-8-30-10-12-32-14-16-33-15-13-31-11-9-29-7-5-23-20(27)4-2-1-3-19-21-18(17-34-19)24-22(28)25-21/h18-19,21,26H,1-17H2,(H,23,27)(H2,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCUGLZFTQXZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCO)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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